6-Chloro-4-methylpyridin-3-ol
Overview
Description
6-Chloro-4-methylpyridin-3-ol is a heterocyclic organic compound with the molecular formula C6H6ClNO. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 6th position and a methyl group at the 4th position on the pyridine ring, along with a hydroxyl group at the 3rd position.
Mechanism of Action
Mode of Action
The exact mode of action of 6-Chloro-4-methylpyridin-3-ol is currently unknown due to the lack of specific studies on this compound. It’s worth noting that compounds with similar structures have been found to interact with their targets through various mechanisms, such as binding to active sites or altering the conformation of target proteins .
Biochemical Pathways
Related compounds have been found to participate in a variety of biochemical processes, including catalytic protodeboronation
Pharmacokinetics
The compound has a predicted boiling point of 353.0±37.0 °C and a predicted density of 1.313±0.06 g/cm3
Biochemical Analysis
Biochemical Properties
It is known that pyridinols, a class of compounds to which 6-Chloro-4-methylpyridin-3-ol belongs, can participate in various biochemical reactions .
Cellular Effects
It is possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
It is possible that there could be threshold effects, as well as toxic or adverse effects at high doses
Metabolic Pathways
It could potentially interact with various enzymes or cofactors, and could also have effects on metabolic flux or metabolite levels
Transport and Distribution
It could potentially interact with transporters or binding proteins, and could also have effects on its localization or accumulation
Subcellular Localization
It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-methylpyridin-3-ol can be achieved through several synthetic routes. One common method involves the chlorination of 4-methylpyridin-3-ol. The reaction typically employs thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) as chlorinating agents under reflux conditions. The reaction proceeds as follows:
4-Methylpyridin-3-ol+SOCl2→this compound+HCl+SO2
Alternatively, the compound can be synthesized via a nucleophilic substitution reaction where 4-methylpyridin-3-ol is treated with a chlorinating agent in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-methylpyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to remove the chlorine atom, yielding 4-methylpyridin-3-ol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often employ bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the reaction.
Major Products Formed
Oxidation: 6-Chloro-4-methylpyridin-3-one.
Reduction: 4-Methylpyridin-3-ol.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
6-Chloro-4-methylpyridin-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Comparison with Similar Compounds
Similar Compounds
4-Methylpyridin-3-ol: Lacks the chlorine atom, making it less reactive in substitution reactions.
6-Chloro-3-hydroxypyridine: Similar structure but lacks the methyl group, affecting its chemical properties and reactivity.
6-Chloro-4-methylpyridine: Lacks the hydroxyl group, making it less versatile in chemical reactions.
Uniqueness
6-Chloro-4-methylpyridin-3-ol is unique due to the combination of functional groups on the pyridine ring. The presence of both a chlorine atom and a hydroxyl group allows for diverse chemical reactivity, making it a valuable intermediate in organic synthesis. Its structure also provides a balance of hydrophilic and lipophilic properties, enhancing its potential in medicinal chemistry .
Properties
IUPAC Name |
6-chloro-4-methylpyridin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c1-4-2-6(7)8-3-5(4)9/h2-3,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEQPPYQIIPZDIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30744324 | |
Record name | 6-Chloro-4-methylpyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30744324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227502-89-7 | |
Record name | 6-Chloro-4-methylpyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30744324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-5-hydroxy-4-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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